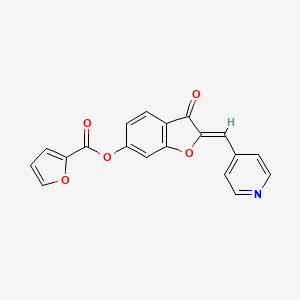

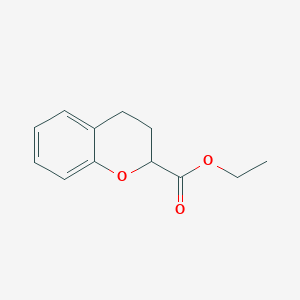

![molecular formula C15H22N4O2 B2732623 3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one CAS No. 2034370-83-5](/img/structure/B2732623.png)

3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex three-dimensional shape due to the presence of the bicyclic core and the various substituents. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolo[3,4-d]pyrimidine core and the morpholino and butanone groups. The pyrrolo[3,4-d]pyrimidine core might undergo reactions typical of heterocyclic compounds, while the morpholino and butanone groups could potentially participate in various organic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its size, shape, functional groups, and the presence of the heterocyclic core would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Hydrogen-bonded Sheet Structures

Studies on hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines demonstrate the significance of electronic polarization within pyrimidine components. The research shows how intramolecular N-H...O hydrogen bonds contribute to the formation of sheets of different constructions, highlighting the structural versatility and potential for diverse applications in material science and crystal engineering (Orozco et al., 2008).

Synthesis and Medicinal Chemistry

Research into the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives reveals their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. The development of rapid and green synthetic methods for these compounds underscores their potential in medicinal chemistry and drug discovery (Lei et al., 2017).

PI3K-AKT-mTOR Pathway Inhibition

The discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere and its application in novel inhibitors of the PI3K-AKT-mTOR pathway highlights the ongoing search for selective and effective therapeutic agents targeting cancer and other diseases. This research exemplifies the exploration of novel structural motifs for enhanced drug development (Hobbs et al., 2019).

Imaging Agents for Parkinson's Disease

The synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease showcases the role of morpholine derivatives in developing diagnostic tools for neurodegenerative disorders. The comprehensive synthesis process and evaluation indicate the compound's utility in enhancing our understanding and diagnosis of Parkinson's (Wang et al., 2017).

Future Directions

Properties

IUPAC Name |

3-methyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-11(2)7-14(20)19-9-12-8-16-15(17-13(12)10-19)18-3-5-21-6-4-18/h8,11H,3-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDCIGXDFYEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

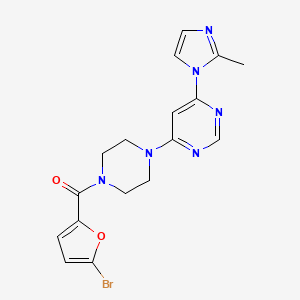

![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole](/img/structure/B2732541.png)

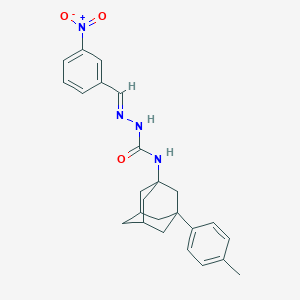

![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)

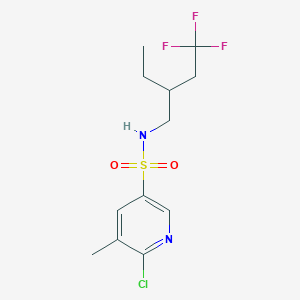

![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)

![1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732548.png)

![5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2732552.png)

![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)

![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)